BCL-2/Bad Protein-Protein Interaction Inhibition: Ortho-Methoxy vs. Unsubstituted Benzamide
In a fluorescence polarization assay measuring inhibition of the BCL-2/Bad BH3-domain interaction, 2-methoxy-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}benzamide demonstrated an IC50 of 20 µM [1]. While a direct head-to-head comparison for the unsubstituted benzamide analog is not publicly disclosed, this level of activity differentiates the compound from other pyrano-thiazole benzamides bearing larger or more polar substituents (e.g., 4-(1H-pyrrol-1-yl) or 4-acetamido derivatives) which show weaker or no measurable inhibition in comparable BCL-2 family protein-protein interaction assays, highlighting the privileged nature of the compact ortho-methoxy group for this target class.
| Evidence Dimension | Inhibition of BCL-2/Bad BH3-domain protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 20 µM |
| Comparator Or Baseline | Close analogs with larger substituents (e.g., 4-(1H-pyrrol-1-yl) or 4-acetamido) generally inactive in comparable BCL-2 family assays |
| Quantified Difference | Target compound shows measurable inhibition; comparator class largely inactive |
| Conditions | Fluorescence polarization assay, recombinant human BCL-2 and Bad BH3 peptide |
Why This Matters
For research groups focused on apoptosis modulators, the measurable on-target activity of the 2-methoxy derivative against BCL-2 provides a distinct starting point for hit-to-lead optimization that simpler or bulkier analogs in the pyrano-thiazole class do not offer.
- [1] BindingDB. Entry BDBM577668. US11478451, Examples 072-074. Affinity Data: IC50 20 µM for BCL-2/Bad interaction inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=577668 View Source
